molecular formula C10H10ClN B2616590 N-cyclopropylbenzenecarbonimidoyl chloride CAS No. 869472-58-2

N-cyclopropylbenzenecarbonimidoyl chloride

Cat. No.: B2616590
CAS No.: 869472-58-2
M. Wt: 179.65
InChI Key: MFCGNGCWMJFDKJ-UHFFFAOYSA-N
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Description

N-cyclopropylbenzenecarbonimidoyl chloride: is an organic compound with the molecular formula C₁₀H₁₀ClN. It is characterized by the presence of a cyclopropyl group attached to a benzenecarbonimidoyl chloride moiety. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Future Directions

The future directions of “N-cyclopropylbenzenecarboximidoyl chloride” are not clear from the available information. It’s currently used for proteomics research , but further applications could be explored in future studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylbenzenecarbonimidoyl chloride typically involves the reaction of cyclopropylamine with benzenecarbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:

Cyclopropylamine+Benzenecarbonyl chlorideN-cyclopropylbenzenecarbonimidoyl chloride\text{Cyclopropylamine} + \text{Benzenecarbonyl chloride} \rightarrow \text{this compound} Cyclopropylamine+Benzenecarbonyl chloride→N-cyclopropylbenzenecarbonimidoyl chloride

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropylbenzenecarbonimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding amine and benzoic acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-cyclopropylbenzenecarbonimidoyl amines, while hydrolysis can produce cyclopropylamine and benzoic acid.

Scientific Research Applications

Chemistry: N-cyclopropylbenzenecarbonimidoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of complex molecules.

Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropyl and benzenecarbonimidoyl groups on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure allows for the creation of compounds with specific properties and functions.

Mechanism of Action

The mechanism of action of N-cyclopropylbenzenecarbonimidoyl chloride involves its interaction with various molecular targets. The cyclopropyl group can introduce strain into the molecule, making it more reactive towards nucleophiles. The benzenecarbonimidoyl chloride moiety can undergo electrophilic reactions, facilitating the formation of new bonds and compounds.

Comparison with Similar Compounds

  • N-cyclopropylbenzamide
  • N-cyclopropylbenzylamine
  • N-cyclopropylbenzenesulfonamide

Comparison: N-cyclopropylbenzenecarbonimidoyl chloride is unique due to the presence of both a cyclopropyl group and a benzenecarbonimidoyl chloride moiety. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, N-cyclopropylbenzamide lacks the chloride group, making it less reactive in substitution reactions. N-cyclopropylbenzylamine and N-cyclopropylbenzenesulfonamide have different functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N-cyclopropylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-10(12-9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCGNGCWMJFDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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